![molecular formula C14H15F3N2O B3017672 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone CAS No. 478030-27-2](/img/structure/B3017672.png)

3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

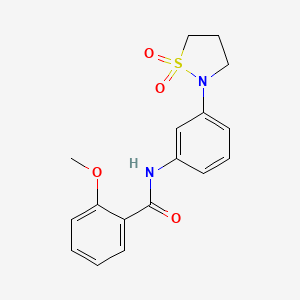

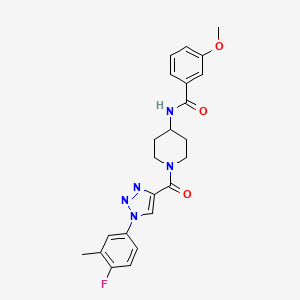

3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is also known as Togni’s reagent . It is an easily accessible hypervalent iodine compound that acts as an electrophilic CF3-transfer reagent. The σ hole on the hypervalent iodine atom in this reagent is crucial for adduct formation between the reagent and a nucleophilic substrate .

Molecular Structure Analysis

The molecular formula of Togni’s reagent is C10H10F3IO, with a molecular weight of 330.09 g/mol. Its chemical structure consists of a 1,3-dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole moiety .Chemical Reactions Analysis

Togni’s reagent is commonly used for C-C bond formation reactions. It can be employed in the trifluoromethylation of various compounds, including aryl- and alkylphosphines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles .Wissenschaftliche Forschungsanwendungen

Trifluoromethylation Reagent

- Applications :

- Trifluoromethylation : It acts as an electrophilic CF₃-transfer reagent, enabling direct, mild, and efficient trifluoromethylation reactions. Researchers utilize it to introduce trifluoromethyl groups into various substrates, including:

Difluorobenzylamine Synthesis

Wirkmechanismus

Target of Action

The primary target of the compound, also known as Togni’s Reagent It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with nucleophilic sites in various molecules.

Mode of Action

The compound acts as an electrophilic CF3-transfer reagent . This means it can donate a trifluoromethyl group (CF3) to other molecules, particularly those with nucleophilic sites. This transfer can result in the formation of new carbon-carbon bonds .

Biochemical Pathways

The ability of the compound to perform trifluoromethylation suggests that it could potentially modify a variety of biochemical pathways by introducing trifluoromethyl groups into bioactive molecules, thereby altering their properties .

Pharmacokinetics

The compound’s electrophilic nature and its ability to form new carbon-carbon bonds suggest that it could potentially be metabolized and distributed in various ways within a biological system .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific molecules it interacts with and the biochemical pathways it affects. By introducing trifluoromethyl groups into these molecules, the compound could potentially alter their structure and function .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPWHAXWOAXJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)